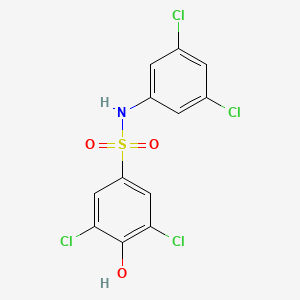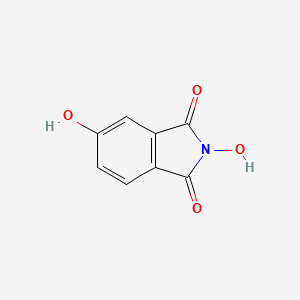![molecular formula C19H17N3 B15168812 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- CAS No. 645417-85-2](/img/structure/B15168812.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a phenylethyl group at the 5-position.
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the annulation of pyrazole derivatives with isoquinoline derivatives can be performed using catalysts and solvents to facilitate the reaction . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preclinical studies for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: Another heterocyclic compound with a similar structure but different biological activities and applications.
Quinolinyl-pyrazoles: These compounds share some structural similarities but have distinct pharmacological properties and uses.
Pyrazolo[5,1-a]isoquinolines: These compounds have a different fusion pattern and may exhibit different chemical and biological behaviors.
The uniqueness of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-phenylethyl)- lies in its specific substitution pattern and the resulting biological activities and applications.
Propriétés
Numéro CAS |
645417-85-2 |
|---|---|
Formule moléculaire |
C19H17N3 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
3-methyl-5-(2-phenylethyl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C19H17N3/c1-13-18-19(22-21-13)16-10-6-5-9-15(16)17(20-18)12-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,22) |
Clé InChI |
SSCLBJPYZXVUHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)CCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


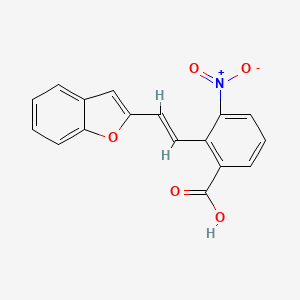

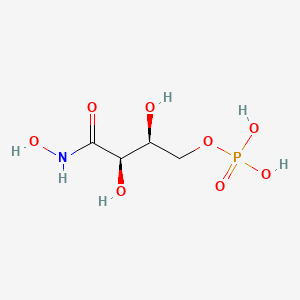
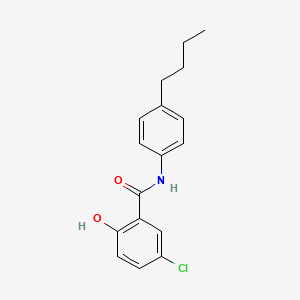
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
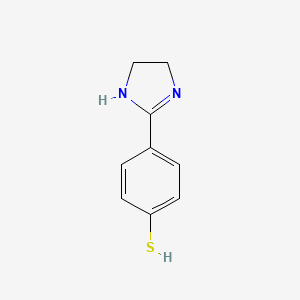
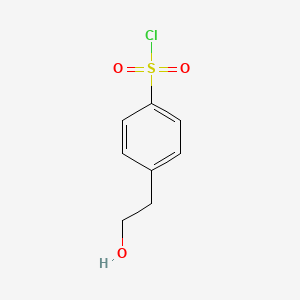

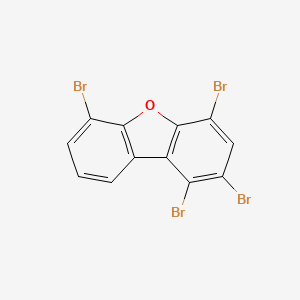
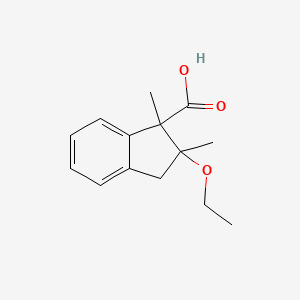
![Carbonic acid--2-[(prop-2-en-1-yl)sulfanyl]ethan-1-ol (1/2)](/img/structure/B15168799.png)

